molecular formula C13H12N2O4 B13719736 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone

3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone

Cat. No.: B13719736
M. Wt: 260.24 g/mol
InChI Key: WXBKQSRXPWOZDF-UHFFFAOYSA-N
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Description

3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is an organic compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group attached to a benzoyl ring, which is further connected to a pyrrolidinone ring with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone typically involves the nitration of benzoyl derivatives followed by the introduction of the pyrrolidinone ring. One common method includes the reaction of 2-nitrobenzoyl chloride with 1-vinyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoyl derivatives with oxidized functional groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrobenzyl)-1-vinyl-2-pyrrolidinone: Similar structure but with a benzyl group instead of a benzoyl group.

    3-(2-Nitrobenzoyl)-1-ethyl-2-pyrrolidinone: Similar structure but with an ethyl group instead of a vinyl group.

    3-(2-Nitrobenzoyl)-1-methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of a vinyl group.

Uniqueness

3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is unique due to the presence of both a nitrobenzoyl group and a vinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

1-ethenyl-3-(2-nitrobenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C13H12N2O4/c1-2-14-8-7-10(13(14)17)12(16)9-5-3-4-6-11(9)15(18)19/h2-6,10H,1,7-8H2

InChI Key

WXBKQSRXPWOZDF-UHFFFAOYSA-N

Canonical SMILES

C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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